(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol
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Overview
Description
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group, two fluorine atoms, and a phenyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl phosphite, 1,1-difluoro-2-phenylethylene, and a suitable base.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like tetrahydrofuran (THF) and a base such as sodium hydride (NaH). The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the diethoxyphosphoryl group or fluorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, especially in designing inhibitors or modulators of specific biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Biological Studies: Researchers may use this compound to study enzyme interactions, metabolic pathways, and other biological processes.
Mechanism of Action
The mechanism of action of (E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atoms and phenyl group contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-one: Similar structure but with a ketone group instead of an alcohol.
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-amine: Contains an amine group instead of an alcohol.
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-thiol: Features a thiol group in place of the alcohol.
Uniqueness
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol is unique due to its combination of a diethoxyphosphoryl group, two fluorine atoms, and a phenyl group attached to a butenol backbone. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2O4P/c1-3-19-21(18,20-4-2)14(15,16)13(17)11-10-12-8-6-5-7-9-12/h5-11,13,17H,3-4H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZLQIVTKXZUSS-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C=CC1=CC=CC=C1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C(C(/C=C/C1=CC=CC=C1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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